molecular formula C11H18O5S B13769785 4-Methylbenzene-1-sulfonic acid--3-methoxypropan-1-ol (1/1) CAS No. 54646-36-5

4-Methylbenzene-1-sulfonic acid--3-methoxypropan-1-ol (1/1)

Katalognummer: B13769785
CAS-Nummer: 54646-36-5
Molekulargewicht: 262.32 g/mol
InChI-Schlüssel: VHYWLOOFPXJPLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyoxypropyl-4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O4S. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyoxypropyl-4-methylbenzenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methoxypropanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of Methyoxypropyl-4-methylbenzenesulfonate often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyoxypropyl-4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxypropyl group is replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzenesulfonates depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Methyoxypropyl-4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.

    Biology: This compound is utilized in the study of enzyme inhibition and protein modification.

    Industry: Methyoxypropyl-4-methylbenzenesulfonate is used in the production of specialty chemicals and as a stabilizer in various formulations

Wirkmechanismus

The mechanism of action of Methyoxypropyl-4-methylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propyl 4-methylbenzenesulfonate
  • Ethylene di(p-toluenesulfonate)
  • 2-Methoxyethyl 4-methylbenzenesulfonate

Uniqueness

Methyoxypropyl-4-methylbenzenesulfonate is unique due to its methoxypropyl group, which provides distinct reactivity compared to other similar compounds. This unique structure allows it to participate in specific reactions that other sulfonates may not readily undergo .

Eigenschaften

CAS-Nummer

54646-36-5

Molekularformel

C11H18O5S

Molekulargewicht

262.32 g/mol

IUPAC-Name

3-methoxypropan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H10O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5/h2-5H,1H3,(H,8,9,10);5H,2-4H2,1H3

InChI-Schlüssel

VHYWLOOFPXJPLK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.